O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime)
Overview
Description
O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) is an organosilane compound with the molecular formula C15H30N2O2Si.
Preparation Methods
The synthesis of O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) involves the reaction of ethenylmethylsilylene with 4-methylpentan-2-one oxime. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) has several scientific research applications:
Chemistry: It is used as a chemical intermediate in organic synthesis and catalysis.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: Studies are being conducted to investigate its potential therapeutic applications.
Mechanism of Action
The mechanism of action of O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) involves its interaction with specific molecular targets and pathways. It can interfere with fertility and cause damage to specific organs through prolonged or repeated exposure. The compound may cause allergic reactions, serious eye irritation, and respiratory issues if inhaled .
Comparison with Similar Compounds
O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) can be compared with other organosilane compounds such as:
- Vinylmethylbis(methylisobutylketoximino)silane
- 4-Methyl-2-pentanone, O,O’-(methyl vinyl silylene) dioxime These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. The uniqueness of O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) lies in its specific combination of functional groups, which imparts distinct chemical behaviors and potential applications .
Properties
IUPAC Name |
N-[ethenyl-methyl-(4-methylpentan-2-ylideneamino)oxysilyl]oxy-4-methylpentan-2-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2Si/c1-9-20(8,18-16-14(6)10-12(2)3)19-17-15(7)11-13(4)5/h9,12-13H,1,10-11H2,2-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUNTGYMXDVLMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO[Si](C)(C=C)ON=C(C)CC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173804 | |
Record name | 4-Methyl-2-pentanone 2,2′-[O,O′-(ethenylmethylsilylene)dioxime] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156145-66-3 | |
Record name | 4-Methyl-2-pentanone 2,2′-[O,O′-(ethenylmethylsilylene)dioxime] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156145-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-pentanone 2,2′-[O,O′-(ethenylmethylsilylene)dioxime] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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